2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a fully hydrogenated benzazepine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties may be exploited in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzazepine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
1,2-diphenyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one: Another benzazepine derivative with different substituents.
Tolazoline: A benzazepine used as a vasodilator.
Tolvaptan: A benzazepine derivative used to treat hyponatremia.
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl and sulfanyl substituents differentiate it from other benzazepine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
Molecular Formula |
C21H24N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N2O5S/c1-26-16-10-14(11-17(27-2)20(16)28-3)22-19(24)12-29-18-9-8-13-6-4-5-7-15(13)23-21(18)25/h4-7,10-11,18H,8-9,12H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
RDEHHKWANCREQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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